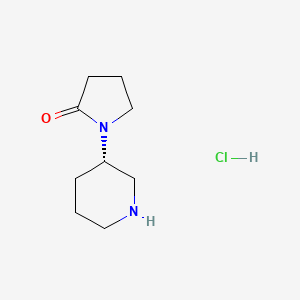

1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Description

Properties

IUPAC Name |

1-[(3S)-piperidin-3-yl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQBCYMIMCPQZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CCCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Cyclization from 4-Amino-(S)-2-Hydroxybutylic Acid Derivatives

The US7652152B2 patent outlines a two-step lactamization-reduction strategy starting from enantiomerically pure 4-amino-(S)-2-hydroxybutylic acid (Formula 2). The process begins with esterification of the carboxylic acid group using C₁–C₁₂ alkyl alcohols (e.g., methanol or benzyl alcohol) under acidic conditions (H₂SO₄ or HCl, 0–150°C). This yields the ester intermediate (Formula 8), which undergoes lactam cyclization via reflux in a polar aprotic solvent (e.g., diglyme) to form the pyrrolidin-2-one core (Formula 9).

Critical to stereochemical integrity is the retention of the (S)-configuration during cyclization, achieved by avoiding racemization-prone conditions. The final amide reduction employs sodium borohydride (NaBH₄) in methanol or diglyme, selectively reducing the lactam carbonyl to a secondary amine while preserving chirality. Post-reduction, the free base is converted to the hydrochloride salt using concentrated HCl, yielding the target compound with >99% enantiomeric excess (ee).

Acid-Catalyzed Esterification and Cyclization (EP4382529A1)

EP4382529A1 describes a GMP-compliant route starting with (S)-4-amino-2-hydroxybutyric acid (IV). Step (a) involves esterification in methanol with acetyl chloride (2.1 equivalents) at 55–60°C, forming the methyl ester hydrochloride (Va). Subsequent lactam cyclization (Step b) uses potassium carbonate in water-methanol mixtures, inducing intramolecular amide bond formation at 80°C.

Notably, this method eliminates intermediate purification, directly proceeding to sodium borohydride reduction (Step c) in diglyme. The reaction is quenched with H₂SO₄, and the crude product is purified via distillation under reduced pressure, achieving 44% overall yield. Analytical HPLC confirms the absence of critical impurities (<0.1% (3S)-3-hydroxypyrrolidin-2-one and (S)-AHB acid methylester amide).

Stereochemical Control During Amide Reduction

Reduction of the lactam carbonyl to the amine is prone to epimerization if performed under basic conditions. The use of NaBH₄ in mildly acidic media (pH 1.2, adjusted with HCl) ensures protonation of the intermediate alkoxide, preventing racemization. H-NMR analysis (D₂O, δ 4.46 ppm) confirms retention of the (S)-configuration through distinct coupling constants (J=8.4 Hz, 4.2 Hz).

Purification and Analytical Characterization

Distillation vs. Crystallization

US7652152B2 prioritizes distillation under reduced pressure (0.1–1 mmHg) for final purification, avoiding chromatographic methods unsuitable for industrial scale. In contrast, EP4382529A1 isolates the hydrochloride salt via crystallization from ethyl acetate-hexane mixtures, achieving >99.5% chemical purity.

Spectroscopic Data

Key spectroscopic signatures for the hydrochloride salt include:

Industrial Scalability and Regulatory Considerations

Chemical Reactions Analysis

1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the conditions employed.

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of piperidine, including 1-(3S)-3-piperidinyl-2-pyrrolidinone hydrochloride, exhibit antipsychotic activity. These compounds act as antagonists of neurotransmitters such as serotonin and dopamine, which are crucial in managing psychotic symptoms. The ability to modulate these neurotransmitters makes them candidates for treating conditions like schizophrenia and bipolar disorder .

- Mechanism of Action : The compound's mechanism involves blocking serotonin receptors (5-HT2A) and dopamine receptors (D2), which helps alleviate symptoms associated with excessive neurotransmitter release, such as hallucinations and mood swings .

CNS Activity

The compound has shown promise in the central nervous system (CNS) domain, particularly in addressing anxiety and depression. Its pharmacological profile suggests potential efficacy in managing anxiety disorders by modulating the serotonergic system .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving piperidine derivatives. Recent advances in synthetic techniques have enabled the efficient production of this compound, which is crucial for its application in drug development.

- Catalytic Hydrogenation : Recent studies highlight the use of metal catalysts for the hydrogenation of pyridine derivatives to produce piperidine-based compounds. This method has been optimized for high selectivity and yield, making it a viable route for synthesizing this compound .

Clinical Trials

Several clinical trials have explored the efficacy of piperidine derivatives in treating psychiatric conditions. For instance, compounds similar to this compound have been tested for their effectiveness in reducing psychotic symptoms in patients with schizophrenia. Results from these studies indicate a reduction in symptom severity compared to placebo controls .

Comparative Studies

Comparative studies have demonstrated that piperidine derivatives possess a favorable profile compared to traditional antipsychotics, particularly regarding side effects and overall patient tolerance. These studies emphasize the need for further research into the long-term benefits and risks associated with these compounds .

Mechanism of Action

The mechanism of action of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Fused vs. Hybrid Systems: While 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl has a fused bicyclic core, compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl and Azepan-1-yl-pyrrolidin-3-yl-methanone HCl feature hybrid systems with distinct hydrogen-bonding capabilities.

- Chirality : The (3S) stereochemistry of the target compound contrasts with the planar pyridine derivatives (e.g., ), which lack chiral centers.

Pharmacological and Functional Comparisons

Key Observations :

- The target compound’s pharmacological profile remains underexplored compared to clinically studied hydrochlorides like Lidamidine HCl and Cilengitide HCl. However, its fused nitrogenous structure aligns with compounds targeting neurotransmitter systems or integrin pathways .

Crystallographic and Stability Comparisons

Table 3: Crystallographic Data (Selected Compounds)

Key Observations :

- Chloride ions in hydrochloride salts often serve as hydrogen-bond acceptors, as seen in and . The target compound’s chloride likely participates in similar interactions, though its crystal structure is undocumented.

Biological Activity

1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring fused with a pyrrolidinone structure, which contributes to its biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological targets. The compound can be represented structurally as follows:

1. Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit potent anticancer properties. These compounds have been shown to inhibit Class I PI3-kinase enzymes, particularly isoforms PI3K-α and PI3K-β, which are implicated in various cancers. The inhibition of these pathways can lead to reduced tumor cell proliferation and survival .

2. Antimicrobial Effects

The compound has demonstrated antibacterial activity against several strains of bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting potential applications in treating infections .

3. Neuroprotective Properties

Piperidine derivatives have been associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. They may enhance cognitive function and protect against neuronal damage through modulation of neurotransmitter systems .

Biological Activities Overview

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of this compound in a mouse model with induced tumors. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg) over four weeks. Results indicated a significant reduction in tumor size compared to control groups, correlating with the inhibition of PI3K signaling pathways.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating moderate antibacterial activity. Further testing showed that it could effectively disrupt biofilm formation, a critical factor in chronic infections.

Research Findings

Recent literature has highlighted the versatility of pyrrolidine and piperidine derivatives in drug discovery. Specific findings include:

- Structure-Activity Relationship (SAR) : Modifications at the piperidine nitrogen and pyrrolidinone carbon can significantly alter biological activity, emphasizing the importance of chemical structure in drug design .

- Selectivity : Compounds like this compound show selectivity for certain kinases over others, which is advantageous for minimizing side effects during therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves cyclization reactions using reagents like phosphorus pentachloride (PCl₅) in chloroform under reflux conditions. For example, a similar piperidinone derivative was synthesized by refluxing with PCl₅ for 4–5 hours, achieving an 85% yield after extraction . Acidic hydrolysis (e.g., aqueous HCl) is often employed to isolate the hydrochloride salt, as demonstrated in the synthesis of a structurally related pyrrolidinone compound . Optimization includes controlling temperature (e.g., 50°C for solubility ), solvent selection (chloroform for extraction ), and quenching protocols to minimize side reactions.

Q. Which analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) is used to assess purity (>98% ). Chiral purity can be confirmed via ¹H NMR to detect enantiomeric impurities (e.g., 0.2% acetone detected in a related compound ). LC/MS provides molecular weight validation ([M+H]+ = 312.4 amu observed in a piperidine derivative ). Melting point analysis (e.g., 175–177°C ) and IR spectroscopy further corroborate structural integrity.

Q. How should researchers handle hygroscopicity and storage challenges associated with this compound?

- Methodological Answer : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent moisture absorption . Use desiccants in storage cabinets and avoid exposure to humid environments. For hygroscopic hydrochloride salts, lyophilization or vacuum drying may stabilize the compound before long-term storage .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions in reported physical properties (e.g., melting points, solubility)?

- Methodological Answer : Discrepancies in melting points (e.g., 227°C for a pyrrolidinone derivative vs. 175–177°C for a piperidine analog ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize the compound in varying solvents (e.g., water, ethanol) to isolate pure phases. Cross-validate solubility data via saturation shake-flask methods under controlled pH and temperature .

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods validate chiral purity?

- Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries during cyclization steps. For example, (S)- and (R)-enantiomers of methylpyrrolidine hydrochloride were resolved using copper sulfate and ammonia in a liquid-liquid extraction protocol . Chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy can quantify enantiomeric excess (ee) ≥99% .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological or extreme conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), UV light, and varying pH (1–13). Monitor degradation via HPLC and LC/MS to identify breakdown products (e.g., dehydrochlorination or ring-opening observed in piperidine derivatives ). For physiological stability, simulate gastric fluid (pH 1.2) and plasma (37°C) conditions over 24–72 hours .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Perform in vitro assays using Daphnia magna (acute toxicity) and Vibrio fischeri (bioluminescence inhibition) to estimate EC₅₀ values . For biodegradation, use OECD 301F (manometric respirometry) to measure microbial degradation in wastewater sludge. Computational models like ECOSAR can predict toxicity based on structural analogs .

Q. What reaction engineering approaches improve scalability while maintaining stereochemical control?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., PCl₅-mediated cyclization ). Optimize catalyst loading (e.g., <5 mol%) and residence time to reduce racemization. For hydrochloride salt formation, employ antisolvent crystallization with precise HCl stoichiometry to avoid over-acidification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.